molecular formula C15H14N6O B15034832 3-(1H-benzotriazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide

Cat. No.: B15034832
M. Wt: 294.31 g/mol
InChI Key: HSIBWAUGQYSKJX-GZTJUZNOSA-N
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Description

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a benzotriazole moiety linked to a pyridine ring via a propanohydrazide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the following steps:

    Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

    Linking to Propanehydrazide: The benzotriazole is then reacted with 3-bromopropanehydrazide under basic conditions to form the intermediate compound.

    Condensation with Pyridine Aldehyde: Finally, the intermediate is condensed with pyridine-4-carboxaldehyde in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazole or pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: It can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Drug Development: It can be used as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in metalworking fluids and coatings.

    Dye and Pigment Production: It can be used in the synthesis of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can interact with metal ions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazole: A simpler compound with similar structural features but lacking the pyridine and propanohydrazide moieties.

    3-(1H-1,2,3-Benzotriazol-1-yl)propanamide: Similar in structure but with an amide group instead of the hydrazide linkage.

    (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate: Contains a benzotriazole moiety linked to a benzoate group.

Uniqueness

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of benzotriazole, pyridine, and propanohydrazide moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions compared to its simpler analogs.

Properties

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide

InChI

InChI=1S/C15H14N6O/c22-15(19-17-11-12-5-8-16-9-6-12)7-10-21-14-4-2-1-3-13(14)18-20-21/h1-6,8-9,11H,7,10H2,(H,19,22)/b17-11+

InChI Key

HSIBWAUGQYSKJX-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

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